molecular formula C13H7ClFN B8151534 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile

4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8151534
M. Wt: 231.65 g/mol
InChI Key: WDYPCZLSPUNGJS-UHFFFAOYSA-N
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Description

4’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H7ClFN. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of chloro, fluoro, and nitrile substituents on the biphenyl structure imparts unique chemical properties and reactivity to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile typically involves the coupling of appropriately substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-chloro-2-fluorophenylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The chloro and fluoro substituents can direct electrophiles to specific positions on the aromatic rings.

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium amide or lithium aluminum hydride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas with a palladium catalyst.

Major Products:

    Electrophilic Aromatic Substitution: Substituted biphenyl derivatives.

    Nucleophilic Substitution: Amides or other functionalized biphenyl compounds.

    Oxidation and Reduction: Various oxidized or reduced biphenyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Intermediate in Organic Synthesis
    • This compound is widely utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to act as a building block for more intricate structures makes it valuable in synthetic organic chemistry.
  • Biological Activity and Medicinal Chemistry
    • Anticancer Properties : Recent studies indicate that derivatives of 4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile exhibit significant anticancer activity. For example, in vitro tests have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
    • Antimicrobial Activity : Research has also focused on its potential antimicrobial properties, suggesting that it could be effective against certain bacterial strains.
  • Neprilysin Inhibition
    • The compound has been studied for its role as a neprilysin inhibitor, which is crucial in treating conditions like hypertension and heart failure. By inhibiting neprilysin, it can increase levels of natriuretic peptides, providing therapeutic benefits .

Anticancer Activity Case Study

A study investigating the anticancer effects of this compound reported the following results:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via Bcl-2 inhibition
HCT-11618.5Cell cycle arrest at G2/M phase

The findings suggest that the compound's mechanism involves targeting anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

Neprilysin Inhibition Study

In another study focusing on neprilysin inhibition, it was demonstrated that administering this compound resulted in significant increases in circulating levels of cyclic guanosine monophosphate (cGMP), indicating its potential use as a therapeutic agent for cardiovascular diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials such as polymers and liquid crystals. Its unique combination of chlorine and fluorine substituents enhances its electronic properties, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets. The nitrile group can participate in hydrogen bonding or other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

    4-Chloro-2-fluoro-[1,1’-biphenyl]: Lacks the nitrile group, which affects its reactivity and applications.

    4’-Chloro-2-fluoro-[1,1’-biphenyl]-3-ylboronic acid: Contains a boronic acid group instead of a nitrile, used in different coupling reactions.

    2-Chloro-4-fluorotoluene: A simpler structure with different chemical properties and applications

Biological Activity

4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H8ClF N
  • Molecular Weight : 235.66 g/mol

The presence of chlorine and fluorine substituents on the biphenyl moiety is significant as these halogens can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. The primary areas of investigation include:

  • Anticancer Activity : Several studies have assessed the compound's potential as an anticancer agent. For instance, it has been tested against various cancer cell lines to evaluate its cytotoxic effects.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : The MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.
    • Results :
      • Significant dose-dependent cytotoxicity was observed in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
      • IC50 values were calculated, indicating the concentration required to inhibit cell growth by 50%.
Cell LineIC50 (µM)Treatment Duration
HeLa15.224 hours
MCF-720.524 hours
  • Mechanism of Action :
    • The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Research Findings

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

  • Study on Bacterial Strains :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results :
      • The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
      • Zone of inhibition measurements indicated effective antimicrobial properties at higher concentrations.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10

Properties

IUPAC Name

3-(4-chlorophenyl)-2-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-16)13(12)15/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYPCZLSPUNGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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